molecular formula C25H23ClN2O3 B11647733 1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11647733
M. Wt: 434.9 g/mol
InChI Key: UHKZHCCPQCGTIL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a dimethylamino phenyl group, and an indolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsCommon reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various bases for nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H23ClN2O3/c1-27(2)20-13-9-18(10-14-20)23(29)15-25(31)21-5-3-4-6-22(21)28(24(25)30)16-17-7-11-19(26)12-8-17/h3-14,31H,15-16H2,1-2H3

InChI Key

UHKZHCCPQCGTIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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